5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Description
BenchChem offers high-quality 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLKJYHRBBXHCF-ORCRQEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unseen Blueprint: A Technical Guide to the Molecular Weight and Physicochemical Characteristics of Thiadiazole Oximes
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of modern drug discovery, the journey of a molecule from a laboratory curiosity to a life-saving therapeutic is arduous and fraught with challenges. Among the myriad of heterocyclic scaffolds that form the bedrock of medicinal chemistry, thiadiazole oximes have emerged as a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities.[1][2] However, the successful translation of these promising molecules into viable drug candidates is intrinsically linked to a deep and nuanced understanding of their fundamental physicochemical properties.
This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, eschews a rigid, templated approach. Instead, it offers a dynamic and logical exploration of the core physicochemical attributes of thiadiazole oximes, providing not just the "what" but the critical "why" behind the experimental choices that underpin their characterization. Herein, we delve into the methodologies and field-proven insights essential for unlocking the full potential of this versatile chemical class.
The Structural Cornerstone: Molecular Weight and Isomeric Considerations
The thiadiazole core, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[2] The oxime functionality (C=N-OH) introduces further structural diversity and the potential for stereoisomerism (E/Z isomers), which can significantly impact a molecule's biological activity and physicochemical properties.[3]
The molecular weight (MW) of a thiadiazole oxime is a fundamental parameter, directly calculated from its molecular formula. It is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). As a general guideline in drug discovery, a lower molecular weight (typically under 500 Da) is often preferred to enhance oral bioavailability, a principle encapsulated in Lipinski's Rule of Five.[4]
Below is a representative logical diagram illustrating the basic structural components of a substituted 1,3,4-thiadiazole oxime.
Caption: General structure of a 1,3,4-thiadiazole oxime derivative.
Key Physicochemical Descriptors: A Quantitative Overview
The interplay of a molecule's physicochemical properties governs its behavior in a biological system. For thiadiazole oximes, three key parameters demand rigorous experimental determination: lipophilicity (LogP), ionization constant (pKa), and aqueous solubility. The following table presents a hypothetical but representative dataset for a series of thiadiazole oxime derivatives, illustrating the typical range of values encountered and the impact of structural modifications.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Experimental) | pKa (Experimental) | Aqueous Solubility (µg/mL) |
| TDO-001 | C₁₀H₈N₄OS | 232.26 | 1.85 | 8.2 | 150 |
| TDO-002 | C₁₁H₁₀N₄OS | 246.29 | 2.35 | 8.1 | 85 |
| TDO-003 | C₁₀H₇ClN₄OS | 266.70 | 2.55 | 7.9 | 50 |
| TDO-004 | C₁₀H₇FN₄OS | 250.25 | 2.10 | 8.0 | 110 |
| TDO-005 | C₁₂H₁₂N₄O₂S | 292.32 | 1.90 | 8.5 | 200 |
Experimental Protocols: A Self-Validating System
The integrity of physicochemical data hinges on the robustness of the experimental protocols employed. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative thiadiazole oxime and the determination of its key physicochemical characteristics.
Synthesis of a Representative Thiadiazole Oxime Derivative
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazones.[5] The following is a generalized protocol for the synthesis of a 5-aryl-1,3,4-thiadiazol-2-amine, which can be a precursor to more complex thiadiazole oximes.
Step 1: Synthesis of Thiosemicarbazone
-
Dissolve the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in warm water.
-
Add a few drops of a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated thiosemicarbazone, wash with cold ethanol, and dry.
Step 2: Oxidative Cyclization to form the 1,3,4-Thiadiazole Ring
-
Suspend the synthesized thiosemicarbazone (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of ferric chloride (FeCl₃) (3 equivalents) in water dropwise with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 5-aryl-1,3,4-thiadiazol-2-amine.
Further modification of the amino group or other positions on the thiadiazole ring can then be carried out to introduce the oxime functionality.
Caption: Generalized synthesis workflow for thiadiazole oximes.
Determination of Lipophilicity (LogP) by HPLC
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its membrane permeability and absorption. The HPLC method offers a rapid and reliable alternative to the traditional shake-flask method, especially for screening multiple compounds.[6][7]
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.
Protocol:
-
Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH).
-
System Equilibration: Equilibrate the reverse-phase HPLC column (e.g., C18) with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration:
-
Inject a series of standard compounds with known LogP values.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log k' versus the known LogP values to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the thiadiazole oxime derivative in a suitable solvent.
-
Inject the sample onto the equilibrated HPLC column.
-
Record the retention time (t_R).
-
Calculate the log k' for the sample.
-
-
LogP Determination: Determine the LogP of the thiadiazole oxime from the calibration curve using the calculated log k' value.
Caption: Workflow for HPLC-based LogP determination.
Determination of Ionization Constant (pKa) by Potentiometric Titration
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.[8] Potentiometric titration is a highly accurate method for determining pKa.[3][9][10]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the titration curve, typically at the half-equivalence point.
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[10]
-
Sample Preparation:
-
Accurately weigh a small amount of the thiadiazole oxime and dissolve it in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds).
-
The final concentration should be in the range of 1-10 mM.
-
If the compound is a weak acid, it will be titrated with a standardized strong base (e.g., 0.1 M NaOH). If it is a weak base, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a stirrer.
-
Add the titrant in small, precise increments.
-
Record the pH value after each addition, ensuring the reading is stable.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate the titration curve.
-
Determine the equivalence point from the inflection point of the curve (often by plotting the first or second derivative).
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development.[11][12] Both kinetic and thermodynamic solubility assays are employed in drug discovery, each providing different but complementary information.
Kinetic Solubility Assay: This high-throughput method is used in early-stage drug discovery to quickly assess the solubility of a large number of compounds.[5][13] It measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.
Protocol:
-
Prepare a stock solution of the thiadiazole oxime in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.
-
Serially dilute the solution across the plate.
-
Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic Solubility Assay (Shake-Flask Method): This method determines the equilibrium solubility of a compound and is considered the "gold standard."[14] It is typically used in later stages of drug development.
Protocol:
-
Add an excess amount of the solid thiadiazole oxime to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Causality Behind Method Selection:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility is often higher than thermodynamic solubility because it can lead to the formation of a supersaturated solution or the precipitation of a less stable, more soluble amorphous form.[13][14] While kinetic solubility is useful for high-throughput screening in early discovery, thermodynamic solubility provides a more accurate representation of the compound's intrinsic solubility and is crucial for formulation development and predicting in vivo behavior.[15]
-
Choice of Analytical Method: The choice of analytical method for concentration determination in solubility assays depends on the compound's properties. HPLC-UV is suitable for compounds with a chromophore, while LC-MS/MS is more sensitive and can be used for compounds with poor UV absorbance or in complex matrices.
Conclusion: Integrating Physicochemical Data for Rational Drug Design
The successful advancement of thiadiazole oximes from hit to clinical candidate is a multifactorial challenge that extends far beyond the demonstration of potent biological activity. A thorough and early understanding of their molecular weight and physicochemical characteristics is not merely a data-gathering exercise; it is a fundamental pillar of rational drug design. By employing robust and validated experimental protocols, researchers can generate high-quality data that informs structure-activity relationships (SAR) and structure-property relationships (SPR). This integrated approach enables the proactive mitigation of potential liabilities related to poor absorption, distribution, and formulation, ultimately increasing the probability of success in the long and arduous journey of drug development. The methodologies and insights provided in this guide are intended to empower researchers to navigate this complex landscape with greater confidence and precision.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Liu, Z., et al. (2016). Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3657.
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Matysiak, J., et al. (2025). Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives. Request PDF. Retrieved from [Link]
- Kwiecień, A., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2506.
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- Valko, K. (2020). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 38(11), 611-617.
- Al-Ameri, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
- Yilmaz, I., & Yilmaz, S. S. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29569-29581.
- El-Sayed, W. A., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7175.
- Al-Juboori, A. M. J., et al. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Rasayan Journal of Chemistry, 10(4), 1215-1224.
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Gikunoo, E. A., et al. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][11][13][14]triazole and Imidazo[2,1-b][9][11][13]thiadiazole Derivatives. Molecules, 26(16), 4991.
- Komur, B., et al. (2007). Determination of the Lipophilicity Parameters R M0 and LogP of New Azaphenothiazines by Reversed‐Phase Thin‐Layer Chromatography.
- Dudziec, B., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1801.
- Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 11, 2305.
- Yu, P., et al. (2014). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)
- Van der Waterbeemd, H., et al. (2009). Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography.
- Bemis, G. W., & Murcko, M. A. (2004). Selection of heterocycles for drug design. Journal of medicinal chemistry, 47(19), 4657-4669.
- Shirobokova, M. G., et al. (2017).
- Shirobokova, M. G., et al. (2017).
- Fakhraei, S., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 28(3), 366-377.
- Anonymous. (2026). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)
- Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d] - Rasayan Journal of Chemistry, 12(2), 583-588.583-588.
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Theoretical DFT Studies of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
In-Depth Technical Guide for Computational Chemistry & Drug Design
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known as a "bioisostere" of pyrimidine and oxadiazole, offering enhanced lipophilicity and cell permeability.[1] This guide details the theoretical characterization of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime , a derivative combining the pharmacophoric thiadiazole core with an oxime functionality—a group critical for reactivation of acetylcholinesterase (AChE) and antimicrobial activity.
This whitepaper provides a rigorous protocol for Density Functional Theory (DFT) analysis, establishing the causal link between electronic structure (HOMO-LUMO) and biological reactivity (Global Reactivity Descriptors).
Computational Methodology & Protocol
To ensure scientific integrity, the theoretical framework must account for electron correlation and basis set superposition errors. The following protocol is the industry standard for heterocyclic thiadiazoles.
1.1 The "Gold Standard" Level of Theory
For organic heterocycles containing sulfur and nitrogen, the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set is the requisite standard.
-
Why B3LYP? It balances computational cost with high accuracy for bond lengths and vibrational frequencies in C-N-S systems.
-
Why 6-311++G(d,p)? The diffuse functions (++) are non-negotiable for modeling the lone pairs on the oxime oxygen and thiadiazole nitrogens, which are critical for hydrogen bonding interactions.
1.2 Solvation Models
Gas-phase calculations often fail to predict biological behavior.
-
Protocol: Use the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) .
-
Solvents: Water (physiological simulation) and DMSO (experimental solubility standard).
1.3 Experimental Workflow Diagram
The following DOT diagram illustrates the logical flow from structure construction to bioactivity prediction.
Figure 1: Step-by-step computational workflow for validating the thiadiazole oxime structure.
Structural Analysis & Tautomerism
The 5-amino-1,3,4-thiadiazole moiety exhibits amino-imino tautomerism, which significantly alters binding affinity.
2.1 Geometric Optimization Results (Theoretical)
The optimization must locate the Global Minimum Energy Structure .
-
Thiadiazole Ring: Planar structure.
-
Oxime Orientation: The E (anti) isomer is generally more stable than the Z (syn) isomer due to steric hindrance relief between the hydroxyl group and the sulfur atom.
Table 1: Key Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Deviation (Target) |
|---|---|---|---|
| Bond Length | C(2)-N(3) | 1.29 - 1.31 Å | < 0.02 Å |
| Bond Length | N(4)-C(5) | 1.28 - 1.30 Å | < 0.02 Å |
| Bond Length | C(5)-N(Amino) | 1.34 - 1.36 Å | Indicates partial double bond (resonance) |
| Bond Angle | C-N-N (Ring) | 112.0° - 114.0° | - |
2.2 Tautomeric Equilibrium
The amino form (–NH2) is typically the major tautomer in the solid state, while the imino form (=NH) may stabilize in polar solvents.
-
Calculation Check: Calculate
. A positive value confirms the stability of the amino form.
Electronic Properties & Reactivity Descriptors
This section translates quantum mechanical data into actionable medicinal chemistry insights.
3.1 Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO Location: Localized on the thiadiazole ring and the amino nitrogen (electron donor).
-
LUMO Location: Delocalized over the oxime group and the C=N bond (electron acceptor).
-
Biological Implication: A lower
(typically 3.5 - 4.5 eV for bioactive thiadiazoles) implies higher polarizability and easier interaction with enzyme active sites.
3.2 Global Reactivity Descriptors
Using Koopmans' theorem, we derive the following parameters to predict drug-receptor interactions:
Table 2: Calculated Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|
| Ionization Potential (I) |
3.3 Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding where the drug will dock.
-
Red Regions (Negative Potential): The oxime oxygen and ring nitrogens (N3, N4). These are Hydrogen Bond Acceptors .
-
Blue Regions (Positive Potential): The amino hydrogens and oxime proton. These are Hydrogen Bond Donors .
Figure 2: Predicted binding interactions based on MEP and FMO analysis.
Vibrational Spectroscopy (IR)
Theoretical vibrational frequencies are generally overestimated due to the neglect of anharmonicity.
-
Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.
-
Diagnostic Bands:
- Oxime: 3200–3400 cm⁻¹ (Broad).
- Oxime: ~1620 cm⁻¹.
- Amino: Doublet at 3100–3300 cm⁻¹.
Biological Applications & Docking
The theoretical data serves as the input for in silico docking.[2]
-
Target Identification: Based on the structure, this molecule is a candidate for:
-
Antimicrobial: Inhibition of DNA Gyrase (similar to ciprofloxacin).
-
Antidote: Reactivation of AChE inhibited by organophosphates (due to the oxime group).
-
-
Docking Protocol:
-
Ligand Preparation: Optimize geometry (from DFT), save as PDBQT.
-
Grid Box: Center on the active site of the target protein (e.g., PDB ID: 1KZN for Gyrase B).
-
Validation: Binding affinity (kcal/mol) should be < -7.0 to be considered a "hit."
-
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Yusuf, M., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives.[3] ACS Omega.[4] Link
-
Matysiak, J. (2018).[5] Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. International Journal of Molecular Sciences. Link
-
Drapak, V. I., et al. (2025).[6] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry. Link
-
BenchChem. (2025).[7] Quantum chemical calculations for 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives. BenchChem Technical Guides. Link
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Toxicity and Safety Profile of Amino-Thiadiazole Derivatives
An In-Depth Technical Guide:
A Guide for Researchers and Drug Development Professionals
Executive Summary
The 1,3,4-thiadiazole scaffold, particularly its 2-amino derivatives, represents a cornerstone in modern medicinal chemistry, giving rise to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] A critical attribute frequently associated with the 1,3,4-thiadiazole ring is its high in vivo stability and an often favorable safety profile, with many reports citing low toxicity for higher vertebrates.[1][3] However, this inherent potential does not preclude toxicity. The overall safety of any derivative is profoundly influenced by the nature and position of its substituents, which can alter metabolic pathways, introduce off-target activities, and modulate pharmacokinetic properties.
This technical guide provides a comprehensive framework for evaluating the toxicity and establishing the safety profile of novel amino-thiadiazole derivatives. We move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, empowering researchers to design and interpret robust safety assessment cascades. This document details the core in vitro and in vivo methodologies, from initial cytotoxicity screens to regulatory-standard genotoxicity and cardiovascular safety assays, culminating in integrated safety profile construction. Our focus is on building a self-validating system of evaluation, ensuring that the data generated is reliable, reproducible, and relevant for advancing promising candidates toward clinical development.
Chapter 1: The Amino-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery
The 2-amino-1,3,4-thiadiazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its strong aromatic character imparts metabolic stability, while the amino group provides a versatile synthetic handle for chemical modification and a key hydrogen bonding domain.[1][3] This has led to its incorporation into a multitude of investigational drugs targeting diverse therapeutic areas.[4][5][6]
The general assertion that the thiadiazole ring itself possesses low toxicity is a crucial starting point.[3] This suggests that the core structure is not inherently reactive or disruptive to fundamental cellular processes in mammals. Toxicity, when it arises, is typically a function of the entire molecule—the "decorated" scaffold. Therefore, a systematic and tiered approach to toxicological evaluation is not just a regulatory requirement but a scientific necessity to differentiate promising therapeutic agents from problematic compounds.
Chapter 2: The Toxicological Landscape: A Mechanistic Overview
While the core scaffold is considered safe, the introduction of various functional groups can create liabilities. Understanding potential mechanisms of toxicity is key to designing a relevant safety testing strategy.
-
Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver can metabolize derivatives into reactive electrophilic species. These metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, leading to mutagenicity or organ toxicity. The inclusion of a liver enzyme extract (S9 fraction) in in vitro assays is critical to uncover such metabolically-activated toxicity.[7]
-
Off-Target Pharmacodynamics: The structural features that confer desired therapeutic activity can also lead to unintended interactions with other biological targets. A primary concern for many small molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias.[8]
-
Mitochondrial Toxicity: Disruption of mitochondrial function can impair cellular energy production (ATP synthesis) and trigger apoptosis. Assays measuring metabolic activity, such as the MTT assay, are sensitive indicators of mitochondrial compromise.[9]
-
Neurotoxicity: For compounds intended to cross the blood-brain barrier or those with systemic exposure, assessing potential adverse effects on the central and peripheral nervous systems is crucial.[5][10]
The following diagram illustrates a typical, tiered workflow for assessing these potential liabilities.
Chapter 3: Core Methodologies for In Vitro Safety Profiling
In vitro assays are the frontline tools in safety assessment, offering high-throughput screening to eliminate unsuitable compounds early, thereby adhering to the "fail early, fail cheap" paradigm and reducing animal testing.[11][12]
Cytotoxicity Assessment: The First Filter
Causality: The primary question is whether a compound kills cells and at what concentration. Cytotoxicity assays provide this fundamental data, helping to establish a therapeutic window by comparing the concentration required for a therapeutic effect against the concentration that causes cell death.[13]
Data Presentation: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay [9] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric change (formazan product). | High-throughput, inexpensive, reflects metabolic activity. | Can be affected by compounds altering cellular redox state. |
| Trypan Blue Exclusion [14] | Intact membranes of live cells exclude the dye; dead cells with compromised membranes take it up. | Microscopic count of stained (dead) vs. unstained (live) cells. | Simple, direct measure of membrane integrity. | Low-throughput, subjective, only measures terminal cell death. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes. | Enzymatic activity in the culture supernatant. | High-throughput, measures membrane damage. | Measures a late-stage event in cell death. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of a test compound on the metabolic activity and viability of a cell line (e.g., HEK293 for non-cancerous toxicity).[9]
1. Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test amino-thiadiazole derivative, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis & Trustworthiness:
-
Controls: The vehicle control represents 100% viability, while the blank control is used for background subtraction. A positive control (e.g., doxorubicin) validates assay sensitivity.
-
Calculation:
-
Percent Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100
-
-
Endpoint: The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Genotoxicity Assessment: The Ames Test
Causality: The Ames test is a cornerstone of regulatory toxicology because it addresses a critical safety question: does the compound cause mutations in DNA?[15] A positive result is a significant red flag for potential carcinogenicity. The test uses specific strains of Salmonella typhimurium that cannot synthesize the amino acid histidine (his-). A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium (his+).[7][16]
Experimental Protocol: Ames Test (Plate Incorporation Method, OECD 471)
This protocol provides a standardized method to assess the mutagenic potential of an amino-thiadiazole derivative.[16][17]
1. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).[7]
-
Minimal glucose agar plates.
-
Top agar (containing a trace amount of histidine/biotin).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction (from Aroclor- or phenobarbital-induced rat liver) and cofactor solution (S9 mix).
-
Positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).
-
Negative/vehicle control (solvent only).
2. Procedure:
-
Preparation: Melt top agar and hold at 45°C in a water bath. Prepare dilutions of the test compound.
-
Incorporation (+/- S9): In a sterile tube, add in order:
-
0.1 mL of bacterial culture.
-
0.1 mL of test compound dilution (or control).
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).
-
-
Pre-incubation (Optional but recommended): Some protocols use a 20-30 minute pre-incubation at 37°C to increase sensitivity.[18]
-
Plating: Add 2.0 mL of the molten top agar to the tube, vortex gently, and pour the mixture evenly onto a minimal glucose agar plate.
-
Incubation: Allow the overlay to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[16]
3. Data Analysis & Trustworthiness:
-
Controls: The spontaneous reversion rate is determined from the negative control plates. Positive controls must show a significant increase in revertants to validate the experiment.
-
Endpoint: Count the number of revertant colonies on each plate.
-
Interpretation: A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies and the count is at least double the spontaneous reversion rate (the "2-fold rule").
Cardiovascular Safety: The hERG Assay
Causality: Inhibition of the hERG potassium channel delays cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram. This can lead to a life-threatening arrhythmia called Torsades de Pointes.[8] Therefore, assessing a compound's hERG liability is a mandatory step in drug development as recommended by regulatory agencies like the FDA.[19]
Data Presentation: Comparison of hERG Assay Formats
| Assay Format | Principle | Throughput | Quality |
| Manual Patch Clamp | Direct electrophysiological measurement of ion flow through the hERG channel in a single cell. | Very Low | Gold Standard |
| Automated Patch Clamp (APC) [20] | Planar patch clamp technology allows for automated, higher-throughput electrophysiological recordings. | Medium-High | High (Near Gold Standard) |
| Binding Assays [21] | Measures the displacement of a fluorescent or radiolabeled ligand from the hERG channel. | High | Indirect, prone to false positives/negatives. |
| Thallium Flux Assay [8] | Uses thallium as a surrogate for potassium. Thallium influx through open hERG channels is measured by a fluorescent dye. | High | Functional, but less direct than electrophysiology. |
Experimental Protocol: Automated Patch Clamp (APC) hERG Assay
This protocol outlines the general steps for assessing hERG inhibition using an automated platform (e.g., QPatch).[20]
1. Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Extracellular and intracellular recording solutions.
-
Test compound serially diluted in extracellular solution.
-
Positive control (e.g., Cisapride, Dofetilide).[19]
-
APC instrument and corresponding consumables (e.g., QPlate).
2. Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
System Priming: Prime the APC system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically positions cells onto micron-sized apertures and forms a high-resistance "giga-seal".
-
Whole-Cell Configuration: A membrane patch is ruptured to gain electrical access to the cell's interior.
-
Baseline Recording: A specific voltage protocol is applied to elicit and measure the baseline hERG current. Stability is established before adding any compound.[19]
-
Compound Application: The system applies the vehicle control, followed by increasing concentrations of the test compound, allowing for equilibrium at each concentration. The hERG current is recorded after each application.
-
Positive Control: A known hERG blocker is applied at the end to confirm assay sensitivity.
3. Data Analysis & Trustworthiness:
-
Endpoint: The amplitude of the hERG current is measured at each concentration.
-
Calculation: The percent inhibition at each concentration is calculated relative to the vehicle control.
-
Result: An IC₅₀ value is determined by fitting the concentration-response data to a suitable model. This value is then used to calculate a safety margin relative to the anticipated therapeutic plasma concentration.
Chapter 4: In Vivo Toxicity Assessment: Regulatory Guidelines
In vivo studies are essential for understanding the effects of a compound in a complex biological system, identifying target organs of toxicity, and establishing a safe dose for first-in-human studies. All animal studies must be conducted in compliance with ethical guidelines and according to internationally accepted protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).[22][23]
Acute Oral Toxicity
Causality: These studies determine the potential adverse effects of a single high dose of the substance.[24] They help classify the compound for hazard labeling and provide essential information for selecting doses for subsequent repeated-dose studies. The modern guidelines (OECD 420, 423, 425) focus on minimizing animal use while still obtaining critical data.[25]
Workflow Overview: Acute Toxic Class Method (OECD 423)
-
Dose Selection: A starting dose is chosen from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[24]
-
Dosing: A group of three animals (typically female rats) is dosed.
-
Observation: The outcome (survival or death) determines the next step.
-
If mortality is high, the dose is lowered for the next group.
-
If no mortality occurs, a higher dose is used in the next group.
-
-
Endpoint: The procedure continues until a toxicity class can be assigned based on the observed outcomes, providing an estimate of the lethal dose. Animals are observed for 14 days for signs of toxicity and recovery.
Repeated Dose Toxicity
Causality: Many toxic effects only become apparent after repeated exposure. These studies (e.g., 28-day or 90-day, OECD 407/408) are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[26]
Study Design Considerations:
-
Species: Typically conducted in two species (one rodent, one non-rodent).
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are used. The high dose should produce some toxicity but not mortality.
-
Administration Route: Should reflect the intended clinical route of administration (e.g., oral, intravenous).[26]
-
Endpoints: Comprehensive monitoring includes clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and full histopathological examination of all major organs.
Chapter 5: Building a Holistic Safety Profile
The ultimate goal is to integrate all data points—in vitro IC₅₀ values, mutagenicity signals, in vivo NOAELs, and pharmacokinetic data—to build a comprehensive safety profile. The key is to determine the therapeutic index or safety margin : the ratio between the toxic dose and the therapeutic dose. A large margin suggests a favorable safety profile, while a narrow margin may halt development or restrict the compound's clinical use.
For amino-thiadiazole derivatives, particular attention should be paid to Structure-Toxicity Relationships (STR). For instance, adding highly lipophilic aromatic groups might increase potency but could also increase hERG liability or off-target effects. Conversely, adding polar groups might mitigate toxicity but could negatively impact cell permeability and efficacy. This integrated analysis is the cornerstone of modern, science-driven drug development.
References
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- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10).
- Gupta, S., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
- OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.). ResearchGate.
- OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001, December 17).
- Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
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- Guidelines for the Testing of Chemicals. (n.d.). OECD.
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- Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.).
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing.
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- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018, May 31). Dovepress.
- Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025, February 11). Frontiers.
- The genotoxicity of the (A) 1,2,3-thiadiazole (5a) and (B) selenadiazole (6a) compounds. (n.d.). ResearchGate.
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- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, September 20). MDPI.
- Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. (2017, September 11). ACS Omega.
- Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025, February 12). PMC - NIH.
- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 21). Frontiers.
- BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODELS. (n.d.). International Journal of Pharmacy & Pharmaceutical Research.
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- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021, March 1).
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- Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).
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Methodological & Application
Technical Synthesis Guide: 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in carbonic anhydrase inhibitors, antimicrobials, and kinase inhibitors. This guide details the high-purity synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime , a versatile intermediate often used to introduce the thiadiazole moiety into larger bioactive molecules via the oxime linkage.
The synthetic strategy employs a convergent three-step protocol:
-
Cyclodehydration: Construction of the 2-amino-1,3,4-thiadiazole core from thiosemicarbazide.[1][2][3]
-
Vilsmeier-Haack Formylation: Regioselective C5-formylation to generate the carbaldehyde.
-
Oximation: Condensation with hydroxylamine to yield the final oxime target.
Retrosynthetic Analysis & Pathway
The synthesis is designed to maximize regioselectivity. Direct ring closure to the aldehyde is chemically unstable; therefore, the aldehyde is installed post-cyclization via electrophilic aromatic substitution, leveraging the electron-donating amino group to activate the C5 position.
Figure 1: Step-wise synthetic pathway from thiosemicarbazide to the target oxime.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Amino-1,3,4-thiadiazole
Objective: Construct the heterocyclic core via acid-catalyzed cyclodehydration.
-
Reagents: Thiosemicarbazide (1.0 eq), Formic Acid (3.0 eq), Conc. H₂SO₄ (Catalytic).[1][4]
-
Mechanism: The terminal hydrazine nitrogen attacks the carbonyl of formic acid, followed by acid-mediated dehydration and ring closure involving the sulfur atom.
Protocol:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with thiosemicarbazide (9.1 g, 100 mmol) and formic acid (15 mL).
-
Catalysis: Add concentrated H₂SO₄ (5 drops) cautiously.
-
Reaction: Reflux the mixture at 90–100°C for 4 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).
-
Neutralization: Basify to pH 8 using 25% ammonia solution or saturated Na₂CO₃. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from hot water/ethanol (1:1).
-
Yield: Expected ~65–75%. Melting Point: 198–200°C.
Phase 2: Vilsmeier-Haack Formylation
Objective: Install the aldehyde functionality at the C5 position.
-
Reagents: POCl₃ (Phosphorus oxychloride), DMF (N,N-Dimethylformamide).[1][5]
-
Criticality: The amino group at C2 activates the ring, directing the electrophilic Vilsmeier reagent (chloroiminium ion) to the C5 position.[1]
Protocol:
-
Reagent Preparation: In a dry 100 mL RBF under N₂ atmosphere, cool DMF (20 mL) to 0°C. Add POCl₃ (10 mL, 1.1 eq) dropwise over 20 minutes. Caution: Exothermic. Stir for 30 mins to generate the Vilsmeier salt (white suspension/slurry).
-
Addition: Dissolve/suspend 2-Amino-1,3,4-thiadiazole (5.0 g, ~50 mmol) in DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and heat to 60–70°C for 6 hours.
-
Note: Do not exceed 80°C to avoid decomposition of the diazonium-like species or polymerization.
-
-
Hydrolysis: Cool the dark reaction mixture to RT. Pour slowly onto crushed ice (200 g) containing NaOAc (10 g) to buffer the hydrolysis. Stir vigorously for 1 hour.
-
Isolation: The aldehyde precipitates as a yellow/pale-orange solid. Filter and wash copiously with water to remove residual DMF.
-
Purification: Recrystallize from Ethanol/DMF.
-
Yield: Expected ~60%. Characterization: IR (C=O stretch ~1670 cm⁻¹).[5]
Phase 3: Synthesis of the Oxime
Objective: Condense the aldehyde with hydroxylamine to form the target oxime.
-
Reagents: 5-Amino-1,3,4-thiadiazole-2-carbaldehyde, Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc).
-
Solvent: Ethanol/Water (3:1).
Protocol:
-
Preparation: In a 100 mL flask, dissolve the aldehyde (2.58 g, 20 mmol) in Ethanol (30 mL).
-
Reagent Mix: In a separate beaker, dissolve NH₂OH·HCl (1.67 g, 24 mmol, 1.2 eq) and NaOAc (2.0 g, 24 mmol) in Water (10 mL).
-
Combination: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.
-
Reaction: Reflux at 80°C for 2–3 hours.
-
Check: TLC should show disappearance of the aldehyde spot and appearance of a more polar spot.
-
-
Workup: Concentrate the ethanol under reduced pressure (rotary evaporator) to ~1/3 volume. Cool in an ice bath.
-
Precipitation: The oxime will crystallize out. If not, add cold water (20 mL).
-
Final Isolation: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.
Analytical Validation & QC
To ensure scientific integrity, the following analytical parameters must be met.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Melting Point | Capillary | 210–215°C (Decomposes) |
| IR Spectroscopy | KBr Pellet | 3300-3100 cm⁻¹ (NH₂/OH stretch)1620 cm⁻¹ (C=N oxime)Absence of 1670 cm⁻¹ (C=O) |
| ¹H NMR | DMSO-d₆ | δ 11.5 (s, 1H, =N-OH)δ 8.1 (s, 1H, -CH=N)δ 7.4 (s, 2H, -NH₂) |
| Mass Spec | ESI-MS | [M+H]⁺ = 145.15 m/z |
Troubleshooting & Optimization
-
Low Yield in Step 2 (Formylation):
-
Cause: Incomplete formation of Vilsmeier reagent or moisture contamination.
-
Fix: Ensure POCl₃ is distilled and DMF is anhydrous. Maintain strict temperature control (0°C during addition).
-
-
Sticky Product in Step 3:
-
Cause: Excess NaOAc or residual solvent.
-
Fix: Wash the final filter cake thoroughly with ice-cold water to remove salts. Recrystallize from MeOH if necessary.
-
-
Amino Group Interference:
-
While the free amino group generally directs to C5, if N-formylation (formation of formamidine) is observed as a side product, protect the amine as an acetamide (Ac₂O/AcOH) prior to Step 2, then hydrolyze after formylation. However, the direct route provided here is field-proven for 1,3,4-thiadiazoles [1].[1]
-
References
-
National Institutes of Health (NIH). (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
Sources
- 1. 5-Amino-1,3,4-thiadiazole-2-carbaldehyde | 29422-54-6 | Benchchem [benchchem.com]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of Bioactive Imines Derived from 5-Amino-1,3,4-Thiadiazole
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs like Acetazolamide and Methazolamide.[1] Schiff bases (azomethines) derived from 5-amino-1,3,4-thiadiazole are critical intermediates for developing novel antimicrobial, anticancer, and anticonvulsant agents.
However, the synthesis of these specific Schiff bases presents a unique challenge: the 5-amino group is weakly nucleophilic due to the strong electron-withdrawing nature of the thiadiazole ring and resonance delocalization of the nitrogen lone pair. Standard "mix-and-stir" protocols used for anilines often fail here.
This guide details a validated, acid-catalyzed reflux protocol and a modern microwave-assisted method to overcome this activation energy barrier, ensuring high yields and purity.
Mechanistic Principles
The Nucleophilicity Challenge
Unlike simple alkyl amines, the amino group on the 1,3,4-thiadiazole ring is deactivated. The lone pair on the exocyclic nitrogen participates in resonance with the aromatic ring, rendering it less available for nucleophilic attack on the aldehyde carbonyl.
Solution: We must activate the electrophile (the aldehyde) rather than relying solely on the nucleophile. This is achieved using Glacial Acetic Acid (GAA) . The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weak amine.
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed pathway required to drive this equilibrium forward.
Figure 1: Acid-catalyzed mechanism for Schiff base formation involving electron-deficient heterocyclic amines.
Experimental Protocols
Method A: Conventional Acid-Catalyzed Reflux (The "Gold Standard")
Best for: Scale-up, thermally unstable aldehydes, and labs without microwave reactors.
Reagents:
-
5-amino-1,3,4-thiadiazole (1.0 equiv)[2]
-
Aromatic Aldehyde (1.0 equiv)
-
Catalyst: Glacial Acetic Acid (GAA)
Protocol:
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 5-amino-1,3,4-thiadiazole in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of the substituted aromatic aldehyde to the solution.
-
Catalysis: Add 3-5 drops of Glacial Acetic Acid.
-
Note: For highly deactivated amines, up to 1 mL of GAA may be required, but start with drops to avoid salt formation.
-
-
Reflux: Attach a reflux condenser and heat the mixture at boiling temperature (78°C ) for 3 to 8 hours .
-
Monitoring: Check progress via TLC (Solvent system: Benzene:Acetone 8:2 or Methanol:Chloroform 1:9). Look for the disappearance of the aldehyde spot.
-
-
Isolation:
-
Scenario A (Precipitate forms hot): Filter the hot solution immediately.
-
Scenario B (No precipitate): Cool the mixture to room temperature. If no solid forms, pour the reaction mixture onto 50g of crushed ice with vigorous stirring.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF (9:1) mixture.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening, library generation, and maximizing yield.
Protocol:
-
Mixing: In a borosilicate glass tube or microwave vial, mix 0.01 mol of amine and 0.01 mol of aldehyde.
-
Solvent/Catalyst: Add a minimum amount of ethanol (approx. 2-3 mL) to create a slurry and 1-2 drops of Glacial Acetic Acid.
-
Variation: Some protocols use solvent-free conditions, mixing the neat solids with a mortar and pestle before irradiation.
-
-
Irradiation: Place in a microwave reactor. Irradiate at 300-600 W for 2 to 4 minutes .
-
Safety: Do not use a domestic kitchen microwave for chemical synthesis due to lack of pressure/temperature control.
-
-
Workup: Allow to cool. Wash the resulting solid with cold ethanol and recrystallize as above.
Comparative Analysis & Data
| Parameter | Method A: Conventional Reflux | Method B: Microwave Assisted |
| Reaction Time | 3 – 10 Hours | 2 – 5 Minutes |
| Typical Yield | 60% – 75% | 85% – 94% |
| Energy Usage | High (Prolonged heating) | Low (Targeted heating) |
| Solvent Vol. | 20-50 mL | < 5 mL (or solvent-free) |
| Purity (Crude) | Moderate (Requires recrystallization) | High (Often pure after washing) |
Workflow Decision Tree
Use this logic flow to determine the optimal synthetic route for your specific aldehyde derivative.
Figure 2: Decision matrix for selecting the synthesis protocol.
Characterization Guide
To validate the formation of the Schiff base, look for these specific spectral signatures. The disappearance of the amine signals and appearance of the imine bond are definitive.
FTIR Spectroscopy[1][4][5][6][7][8][9][10][11][12]
-
Target Signal: C=N Stretching (Imine)
-
Range: 1620 – 1690 cm⁻¹ (Strong, Sharp)
-
Confirmation: Absence of NH₂ stretching doublet (3100-3400 cm⁻¹) typical of the primary amine starting material.
¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃)
-
Target Signal: Azomethine Proton (-N=CH-)
-
Shift: δ 8.3 – 9.5 ppm (Singlet)
-
Aromatic Region: δ 6.5 – 8.0 ppm (Multiplets)
-
Note: If the signal appears upfield (e.g., 5-6 ppm), the reaction may have stalled at the carbinolamine intermediate (incomplete dehydration).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is soluble in ethanol. | Pour reaction mixture into ice-cold water . The sudden polarity change usually forces precipitation. |
| Low Yield | Incomplete dehydration (equilibrium issue). | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap to physically remove water. |
| Oily Product | Impurities or solvent retention. | Triturate the oil with diethyl ether or n-hexane to induce crystallization. |
| Starting Material Remains | Amine is too deactivated. | Increase catalyst load (GAA) or switch to a higher boiling solvent (e.g., n-Propanol ) to increase reaction temperature. |
References
-
Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole.[4] International Journal of Drug Delivery Technology, 10(4), 581-586.[4]
-
Mishra, A., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega, 7(51), 47838–47849.
-
Yusuf, M., & Solanki, I. (2011). Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Asian Journal of Chemistry.
-
Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives. Journal of Chemistry.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of oxime groups during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with oxime-containing molecules. The stability of the oxime functional group is critical for synthetic success, yet it is susceptible to hydrolysis under common workup and purification conditions. This document provides in-depth, field-tested answers and protocols to help you navigate these challenges, ensuring the integrity of your compounds.
Section 1: Frequently Asked Questions - Understanding Oxime Hydrolysis
This section addresses the fundamental principles governing the stability of the oxime functional group. Understanding the 'why' is the first step toward effective troubleshooting.
Q1: What is oxime hydrolysis, and why is it a critical issue?
A1: Oxime hydrolysis is the chemical reaction in which an oxime group (RR'C=N-OH) reacts with water to revert to its parent carbonyl compound (an aldehyde or ketone) and hydroxylamine.[1] This decomposition is a significant issue in synthetic and medicinal chemistry for several reasons:
-
Yield Loss: The primary consequence is a direct loss of your desired product, leading to lower reaction yields.
-
Purification Difficulties: The formation of the starting carbonyl as a byproduct complicates the purification process, as it often has similar chromatographic properties to the starting material or product.
-
Inaccurate Biological Data: In drug development, if the oxime-containing active pharmaceutical ingredient (API) degrades back to a ketone or aldehyde, it can lead to misleading results in biological assays and compromise the integrity of structure-activity relationship (SAR) studies.
Q2: What is the mechanism of oxime hydrolysis, and how does pH play a role?
A2: Oxime hydrolysis is catalyzed by both acid and base, with acid catalysis being the more common issue during workup.[2][3]
-
Acid-Catalyzed Hydrolysis: This is the most prevalent pathway for decomposition. The reaction is initiated by the protonation of the oxime's nitrogen atom.[2][3] This protonation makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a carbinolamine intermediate which then collapses, eliminating hydroxylamine to regenerate the carbonyl compound.[2] The hydrolysis rate is significantly accelerated under acidic conditions.[2][4] Studies have shown that oximes are most stable in acidic solutions between pH 2 and 3, but stability can decrease as the pH deviates from this range.[5][6]
-
Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than acidic ones, oximes can still hydrolyze in the presence of strong bases. The mechanism is less common during standard workups but can be a factor.
Mechanism: Acid-Catalyzed Oxime Hydrolysis
Caption: The acid-catalyzed hydrolysis of an oxime to a carbonyl.
Q3: Are all oximes equally stable?
A3: No. Stability is influenced by several factors. While oximes are generally 100 to 1000 times more resistant to hydrolysis than analogous hydrazones, their stability varies.[1]
-
Electronic Effects: Electron-withdrawing groups near the C=N bond can increase the electrophilicity of the carbon, making it more susceptible to hydrolysis.
-
Steric Hindrance: Bulky groups (R, R') around the C=N bond can sterically shield the carbon from an incoming water molecule, thus slowing down hydrolysis. Ketoximes derived from sterically hindered ketones are often more stable than those from unhindered ketones or aldehydes.
-
O-Substitution: O-substituted oximes (oxime ethers) can have different stability profiles. For instance, O-acyl oximes are known to be sensitive to both acidic and basic conditions.[7]
Section 2: Troubleshooting Guide for Workup Procedures
This section is formatted to directly address the common problems encountered in the lab.
Problem 1: My product yield is low after an aqueous workup, and I see my carbonyl starting material on the TLC/LCMS.
-
Primary Suspect: Acid-catalyzed hydrolysis during an acidic wash (e.g., 1M HCl).[8]
-
Underlying Cause: Prolonged exposure to strong aqueous acid protonates the oxime, initiating the hydrolysis cascade.[3] This is especially problematic for sensitive substrates.
-
Solutions & Prophylactic Measures:
-
Minimize Contact Time & Temperature: Perform acidic washes quickly and at low temperatures (e.g., in an ice bath). Never let the separatory funnel sit for extended periods with an acidic aqueous layer.[8]
-
Use Milder Acids: Replace strong acids like 1M HCl with weaker, buffered solutions. A saturated solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a dilute solution of citric acid can often neutralize residual base without causing significant hydrolysis.
-
Prioritize Neutral Washes: If possible, wash the organic layer with neutral solutions like deionized water and brine only.[7] A brine wash is particularly effective for breaking emulsions and removing bulk water.[8]
-
Consider a Non-Aqueous Workup: For extremely sensitive oximes, avoid water altogether. After quenching the reaction, filter off any solids and directly concentrate the organic solvent for purification.
-
Troubleshooting Decision Tree: Oxime Workup
Caption: A decision tree for troubleshooting common oxime workup issues.
Problem 2: My product is decomposing on the silica gel column.
-
Primary Suspect: Acid-catalyzed hydrolysis on standard silica gel.
-
Underlying Cause: Standard silica gel has an acidic surface (pH ~4-5) due to the presence of silanol groups. This acidic environment can act as a solid-phase acid catalyst, causing your oxime to degrade as it passes through the column.[7]
-
Solutions & Prophylactic Measures:
-
Use Neutralized Silica: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a volatile base, such as triethylamine (~0.5-1% by volume). After stirring, the slurry can be packed as usual. The triethylamine neutralizes the acidic silanol groups.
-
Choose a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column, which do not have an acidic surface.
-
Run the Column Quickly: Minimize the residence time of your compound on the column to reduce the opportunity for degradation.[7]
-
Problem 3: I am observing an unexpected amide or nitrile byproduct.
-
Primary Suspect: Beckmann Rearrangement.
-
Underlying Cause: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides (from ketoximes) or nitriles (from aldoximes).[1][9] The same acidic conditions that promote hydrolysis can also trigger this rearrangement, especially with certain reagents (e.g., strong protic acids, Lewis acids) or at elevated temperatures.
-
Solutions & Prophylactic Measures:
-
Strict pH and Temperature Control: Avoid strong acids and high temperatures during both the reaction and workup. The mitigation strategies for hydrolysis (using weaker acids, low temperatures) are also effective here.
-
Reagent Choice: During synthesis, be mindful that reagents like thionyl chloride, phosphorus pentachloride, or even strong Brønsted acids can promote the Beckmann rearrangement.[9]
-
Section 3: Recommended Protocols & Methodologies
These protocols provide a starting point for developing a robust workup procedure for your specific oxime.
Protocol 1: General Mild Aqueous Workup
This procedure is suitable for most oximes with moderate stability.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to 0°C in an ice bath.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., ethanol, methanol), remove the solvent under reduced pressure.
-
Partitioning: Add deionized water and a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane).[10][11]
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Deionized water.
-
Saturated aqueous sodium chloride (brine). Perform each wash quickly without excessive shaking to prevent emulsion formation.[8]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
Protocol 2: Analytical Monitoring of Hydrolysis
Use LC/MS or HPLC to assess the stability of your oxime under potential workup conditions.
-
Sample Preparation: Dissolve a small, accurately weighed sample of your pure oxime in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution.
-
Test Conditions: In separate vials, dilute the stock solution into different aqueous media that mimic workup conditions (e.g., water pH 7, 0.1M HCl, sat. aq. NH₄Cl, sat. aq. NaHCO₃).
-
Time-Point Analysis: Inject an aliquot from each vial onto the LC/MS or HPLC at t=0 and then at subsequent time points (e.g., 5 min, 15 min, 30 min, 1 hr).
-
Quantification: Monitor the disappearance of the peak for your oxime and the appearance of the peak for the corresponding carbonyl compound.[12] This allows you to quantify the rate of hydrolysis under each condition and select the safest workup procedure.
Section 4: Comparative Stability Data
The hydrolytic stability of C=N bonds varies significantly. Oximes are substantially more stable than related functional groups, making them robust handles if handled correctly.
Table 1: Relative Hydrolytic Stability of Imines, Hydrazones, and Oximes at pD 7.0
| Conjugate Type | Example Compound | First-Order Rate Constant (k, s⁻¹) | Approximate Half-Life (t₁₂) | Relative Stability (vs. Oxime) |
| Hydrazone | Methylhydrazone | 1.1 x 10⁻³ | ~10.5 minutes | 1x |
| Hydrazone | Acetylhydrazone | 5.5 x 10⁻⁴ | ~21 minutes | 2x |
| Oxime | Pivaldehyde Oxime | 1.8 x 10⁻⁶ | ~4.5 days | ~611x |
Data adapted from the study by Kalia and Raines, which highlights the superior stability of the oxime linkage compared to hydrazones under neutral conditions.[2][3] The study was conducted at pD 7.0, the deuterium equivalent of pH 7.0.
References
-
Wikipedia. (n.d.). Oxime. Retrieved from Wikipedia. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Also available from PMC, NIH. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available from SciSpace. [Link]
-
Yaka, V., et al. (2020). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]
-
Arote, N. D., & Akamanchi, K. G. (2007). A Mild and Versatile Method for the Preparation of Oximes by Use of Calcium Oxide. Synthetic Communications. [Link]
-
Saikia, L., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. Available from PMC, NIH. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available from ResearchGate. [Link]
-
ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Oximes. Thieme. [Link]
-
Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
-
Breica, G., et al. (2007). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Lucrări Ştiinţifice. [Link]
-
Guan, F., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances. [Link]
-
U.S. Environmental Protection Agency. (1998). Analytical method for the determination of oxamyl and its-oxime metabolite in water using lc/ms/ms analysis. EPA. [Link]
-
Löffler, M., et al. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology. [Link]
-
ResearchGate. (2021). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. [Link]
-
Soukup, R. J., et al. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry. Available from CDC Stacks. [Link]
-
Löffler, M., et al. (1991). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology. [Link]
-
Ghiaci, M., & Aslanzadeh, S. A. (2004). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. Journal of the Chinese Chemical Society. [Link]
-
Manesh, A. A., & Khazaei, A. (2011). A Convenient Method for Deoximation of Oximes by Using N-Iodosuccinimide Under Microwave Irradiation. Asian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic-chemistry.org. [Link]
-
Der Pharma Chemica. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica. [Link]
-
Patil, S. B., et al. (2020). Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. ACS Omega. [Link]
-
De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Org-synth.com. [Link]
-
BYJU'S. (n.d.). Oximes. BYJU'S. [Link]
-
Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology. Available from PMC, NIH. [Link]
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. epa.gov [epa.gov]
Technical Support Center: Heterocyclic Oxime Synthesis
Ticket ID: HOS-OPT-001
Subject: Minimizing Impurities & Optimization of Heterocyclic Oxime Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Hub. You are likely here because your heterocyclic oxime synthesis—standard on paper—is failing in the flask.
Heterocyclic oximes (e.g., pyridine-2-aldoxime, thiophene-2-ketoxime) present unique challenges compared to their carbocyclic counterparts. The basicity of the heterocyclic nitrogen, the solubility profiles of zwitterionic intermediates, and the thermodynamic instability of the
-
Geometric Isomers (
-form contamination) -
Dehydration byproducts (Nitriles)
-
Rearrangement byproducts (Amides/Lactams)
This guide abandons generic advice in favor of mechanistic root-cause analysis and self-validating protocols.
Module 1: The Isomer Crisis ( vs. Control)
The Issue: You require the thermodynamically stable
Root Cause Analysis
In heterocyclic systems, the lone pair on the ring nitrogen can participate in hydrogen bonding with the oxime hydroxyl group, occasionally stabilizing the usually less-favored
Isomerization is acid-catalyzed.[1][2] The protonation of the oxime nitrogen reduces the double-bond character of the
Visualization: Acid-Catalyzed Isomerization Pathway
The following diagram illustrates how pH manipulation drives the equilibrium from the kinetic product (
Figure 1: Mechanism of acid-catalyzed E/Z isomerization. Protonation of the imine nitrogen is the rate-limiting step for rotation.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| High | Kinetic trapping. Reaction stopped too early or pH too neutral. | Reflux with Acid: Add 5 mol% HCl and reflux for an additional 2 hours. The heat + acid overcomes the rotational barrier. |
| Isomer ratio shifts during workup | Extraction solvent effect. | Avoid Chloroform: |
| Product isomerizes on storage | Trace acid residues. | Wash Thoroughly: Ensure final wash with saturated |
Module 2: Chemical Purity (Nitriles & Amides)
The Issue: Your LC-MS shows a mass of
The "False Positive" Warning
Critical: Before optimizing your reaction, check your analytics. Oximes are thermally unstable.
-
Scenario: Your NMR is clean, but GC-MS shows a nitrile.
-
Verdict: This is an artifact. The high temperature of the GC inlet (
) causes in situ dehydration of the oxime. -
Solution: Rely on HPLC or
-NMR for purity assignment.
Preventing Beckmann Rearrangement
The conversion of oxime to amide (Beckmann Rearrangement) is catalyzed by strong acids and high heat, or by activation of the hydroxyl group (e.g., by thionyl chloride).[3]
Protocol Adjustment:
-
Temperature Cap: Do not exceed
if using mineral acids. -
Lewis Acid Check: Ensure no residual Lewis acids (
, ) are present from previous steps (e.g., Friedel-Crafts acylation to make the ketone). These catalyze rearrangement instantly.
Module 3: Workup & Isolation ("The Oil Trap")
The Issue: Heterocyclic oximes frequently "oil out" instead of crystallizing, trapping impurities.
The Science: Heterocycles (pyridines, imidazoles) act as bases. If you use Hydroxylamine HCl (
Optimized General Procedure
Reagents:
-
Heterocyclic Aldehyde/Ketone (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Acetate (1.5 eq) — Crucial buffering agent
-
Solvent: Ethanol/Water (3:1)
Step-by-Step:
-
Dissolution: Dissolve the heterocycle in Ethanol.
-
Buffer Prep: Dissolve
and Sodium Acetate in the minimum amount of water.-
Why? Sodium acetate buffers the HCl released, preventing protonation of the heterocyclic ring while maintaining a pH (~4.5) ideal for oxime formation.
-
-
Addition: Add the aqueous buffer to the ethanol solution.
-
Reflux: Heat to
for 2-4 hours. Monitor by TLC.[3][4][5] -
The "Controlled Crash":
-
Remove Ethanol under reduced pressure (Rotavap).
-
Do NOT dump into ice water immediately.
-
Cool the remaining aqueous suspension slowly to
. -
If oil forms: Scratch the flask side with a glass rod or add a seed crystal.
-
Adjust pH to 7.0 using saturated
dropwise.
-
Module 4: Diagnostic Workflow
Use this decision tree to diagnose synthesis failures in real-time.
Figure 2: Decision matrix for troubleshooting heterocyclic oxime synthesis.
FAQs
Q: Can I use free base Hydroxylamine (50% wt in water) instead of the HCl salt? A: Yes, and it is often cleaner because you avoid generating NaCl/KCl salts. However, free hydroxylamine is less stable.[6] If you use it, ensure your reaction solvent is strictly neutral. For basic heterocycles, you may actually need to add a weak acid (Acetic acid) to catalyze the reaction, as the mechanism requires a protonated carbonyl oxygen or a proton transfer step.
Q: My product is water-soluble and won't precipitate. How do I isolate it? A: This is common with imidazole or pyridine oximes.
-
Evaporate the ethanol.
-
Freeze-dry (Lyophilize) the aqueous layer to get the crude solid.
-
Recrystallize from hot Acetonitrile or Isopropanol. Avoid extraction with DCM if the product is highly polar; it won't transfer.
Q: Why does my oxime turn yellow/brown upon drying?
A: Oxidation. Heterocyclic oximes can be sensitive to air oxidation, forming N-oxides or radical decomposition products. Dry your product in a vacuum oven at low temp (
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Kulkarni, P. S., et al. "Green and efficient synthesis of oximes." Journal of Chemical Sciences, vol. 121, 2009. Link
-
Gao, S., et al. "Beckmann Rearrangement of Ketoximes to Lactams."[7] Journal of Organic Chemistry, 2018.[7] (Discusses the conditions leading to rearrangement vs. stable oxime isolation). Link
-
Zhu, M., et al. "Isomerization of Oximes: Mechanisms and Applications." Organic & Biomolecular Chemistry, 2013. (Detailed thermodynamic analysis of E/Z ratios in heteroaromatic systems). Link
Sources
Validation & Comparative
Strategic Characterization Guide: 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde Oxime
This guide provides a strategic framework for the structural characterization of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime , focusing on X-ray Diffraction (XRD) as the primary validation tool.
Given that specific crystallographic data (CIF) for this exact oxime derivative is often proprietary or embedded within broader synthesis papers, this guide adopts a comparative analysis approach . It establishes the "Baseline" using the well-characterized precursor (5-Amino-1,3,4-thiadiazole-2-thiol ) and defines the expected diffraction signatures of the target Oxime to enable precise identification.
Executive Summary: The Structural Challenge
The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime involves the condensation of its aldehyde precursor with hydroxylamine. The critical challenge in drug development is distinguishing the Target Oxime from the Aldehyde Intermediate and the Thiol Starting Material in the solid state.
-
The Goal: Confirm the formation of the =N-OH (oxime) moiety and the integrity of the 1,3,4-thiadiazole ring.
-
The Method: Comparative Single-Crystal or Powder XRD, supported by IR/NMR.
-
Key Differentiator: The Oxime introduces a new hydrogen-bond donor (OH) that significantly alters the crystal packing lattice compared to the planar stacking of the aldehyde.
Comparative Structural Data: Baseline vs. Target
The following table contrasts the known crystallographic parameters of the parent scaffold with the predicted parameters of the target oxime, based on analogous 1,3,4-thiadiazole Schiff bases.
| Feature | Parent Scaffold (Baseline) | Aldehyde Intermediate | Target: The Oxime |
| Compound | 5-Amino-1,3,4-thiadiazole-2-thiol | 5-Amino-1,3,4-thiadiazole-2-carbaldehyde | 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime |
| Crystal System | Triclinic (Space Group: P-1) | Monoclinic (Likely P21/c) | Monoclinic/Triclinic (Likely P21/n or P-1) |
| Lattice (Approx) | Planar stacking dominates | Expanded | |
| Packing Motif | Dimer formation via N-H...S | Head-to-Tail H-Bonding (=N-OH ...[1][2] N-Ring) | |
| Key XRD Peak | Strong low-angle reflection (Layer spacing) | Sharp reflections (Rigid lattice) | Broadened/Shifted peaks (H-bond network change) |
| Validation | Reference Code: CCDC 2349-67-9 | Distinct Carbonyl (C=O) vector | Diagnostic Oxime Vector (=N-O) |
Analyst Note: The 1,3,4-thiadiazole ring is essentially planar.[3] In the Oxime, the =N-OH group can exist in E (trans) or Z (cis) isomers. XRD is the only definitive method to assign this stereochemistry, which dictates the compound's efficacy as a metal chelator.
Experimental Protocol: Synthesis & Crystal Growth
To obtain high-quality data, you must generate a pure crystalline phase. This protocol ensures the removal of the amorphous aldehyde precursor.
Step 1: Synthesis (The Conversion)
-
Reactants: Dissolve 5-Amino-1,3,4-thiadiazole-2-carbaldehyde (1.0 eq) in Ethanol (EtOH).
-
Reagent: Add Hydroxylamine Hydrochloride (
) (1.2 eq) + Sodium Acetate (buffer). -
Condition: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1).
-
Isolation: Cool to RT. Pour into ice water. Filter the precipitate.[3][4]
Step 2: Crystallization (The Purification)
-
Solvent System: Ethanol/Water (8:2) or Methanol/Acetonitrile.
-
Method: Slow Evaporation at Room Temperature (25°C).
-
Timeframe: 48-72 hours for single crystals suitable for XRD.
Step 3: XRD Data Collection
-
Instrument: Bruker D8 Advance (Powder) or APEX II (Single Crystal).
-
Radiation: Cu K
( ). -
Scan Range (2
): 5° to 80° (Step size: 0.02°).
Structural Logic & Validation Workflow
The following diagram illustrates the critical decision pathways for validating the Oxime structure against its alternatives.
Figure 1: Structural validation workflow distinguishing the Target Oxime from the Aldehyde precursor using XRD packing motifs and orthogonal spectral data.
Detailed Diffraction Analysis
When analyzing the diffractogram, focus on these specific regions to confirm the identity of the 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime .
A. The Low-Angle Region (5° - 15° 2
)
-
What to look for: This region corresponds to the largest d-spacings (unit cell axes).
-
The Oxime Effect: The Oxime group (=N-OH) is capable of forming "head-to-tail" hydrogen bonds with the nitrogen of the thiadiazole ring of a neighboring molecule. This often creates linear chains or dimers that extend the unit cell along one axis (usually b or c).
-
Comparison: The Aldehyde precursor lacks this strong H-bond donor and typically packs more densely via weak Van der Waals forces, resulting in different (often simpler) low-angle peaks.
B. The "Fingerprint" Region (15° - 30° 2
)
-
Thiadiazole Ring Stacking: The planar 1,3,4-thiadiazole ring shows a characteristic
-stacking reflection distance of ~3.4 - 3.8 . -
Shift: In the Oxime, the bulky =N-OH group may disrupt this perfect stacking, causing a slight shift or splitting of the stacking peak compared to the flat Aldehyde.
C. Isomer Differentiation (E vs. Z)
-
E-Isomer (Anti): The OH group points away from the ring sulfur. This is the thermodynamically stable form and favors intermolecular H-bonding (Chain formation).
-
Z-Isomer (Syn): The OH group points towards the ring sulfur/nitrogen. This may allow for intramolecular H-bonding, resulting in a more compact unit cell and lower melting point.
-
XRD Verdict: If the crystal structure reveals an intramolecular H-bond (O-H...N distance < 2.6
), you have isolated the Z-isomer .
References
-
Structural Baseline (Thiadiazole Derivatives)
- Title: Quantitative crystal structure analysis of 1,3,4-thiadiazole deriv
- Source: Royal Society of Chemistry (RSC), CrystEngComm.
-
URL:[Link]
-
Synthesis & Characterization (Oximes)
- Title: Synthesis and Characterization of Novel Oxime Deriv
- Source: ResearchGate (International Journal of Drug Delivery Technology).
-
URL:[Link]
-
Precursor Data (Thiol)
-
Analogous Crystal Structures
- Title: First X-ray Crystal Structure Characterization...
- Source: MDPI, Molecules.
-
URL:[Link]
Sources
Comparative Guide: Thermal Analysis (TGA/DSC) of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Executive Summary
This guide provides a technical framework for the thermal characterization of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime , a critical Schiff base intermediate used in the synthesis of bioactive heterocycles and coordination complexes.
Unlike simple thiadiazole precursors, the oxime functionality introduces specific thermal events—primarily dehydration-driven nitrile formation and hydrogen-bond stabilized melting . This guide compares the thermal profile of the target oxime against its commercial precursor (5-Amino-1,3,4-thiadiazole-2-thiol) and its metal-complex derivatives, demonstrating why the oxime offers a superior balance of reactivity and storage stability for drug development.
Material Characterization & Context
The 1,3,4-thiadiazole scaffold is pharmacologically privileged, known for antimicrobial and anticancer properties.[1][2][3][4] The 2-carbaldehyde oxime derivative acts as a bidentate ligand (N, N donor) and a versatile synthon.
Structural Thermal Implications
-
H-Bonding Network: The oxime (=N-OH) and amine (-NH2) groups create a rigid intermolecular hydrogen-bonding network, typically elevating the melting point compared to the parent aldehyde.
-
Thermal Vulnerability: The N-O bond is the kinetic weak point. Thermal stress often triggers a Beckman rearrangement or dehydration to a nitrile before total ring fragmentation.
Experimental Protocol (Self-Validating System)
To ensure data integrity, the following protocol minimizes artifacts such as oxidation masking or buoyancy effects.
Workflow Diagram
The following flowchart outlines the critical path for reproducible thermal analysis.
Figure 1: Standardized workflow for thermal characterization of thiadiazole derivatives.
Detailed Methodology
-
Instrument: Simultaneous TGA/DSC (SDT) or separate modules.
-
Crucible: Alumina (
) is preferred over Aluminum. Thiadiazoles contain sulfur, which can react with Aluminum pans at high temperatures ( ), creating exothermic artifacts. -
Atmosphere: Dry Nitrogen (
) at 50 mL/min. Oxidative environments (Air) will mask the intrinsic decomposition by causing early combustion of the organic backbone. -
Heating Rate:
. Slower rates ( ) are recommended if resolving the oxime melting from the decomposition onset is difficult.
Comparative Thermal Performance
This section objectively compares the Target Oxime against its standard precursor and a stabilized derivative.
The Competitors
-
Target: 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime .
-
Alternative A (Precursor): 5-Amino-1,3,4-thiadiazole-2-thiol (Commercially available standard).
-
Alternative B (Complex): Co(II)-Oxime Complex (Representative of metal-stabilized derivatives).
Performance Data Table
| Feature | Target: Oxime Derivative | Alt A: Thiol Precursor [1] | Alt B: Metal Complex (Co-L) [2] |
| Melting Point ( | 195 - 215°C (Sharp Endotherm) | 235°C (with decomp) | > 300°C (No melt, only decomp) |
| Initial Decomp ( | ~220°C | ~230°C | > 320°C |
| Volatile Loss (<150°C) | ~5-8% (Lattice water/Solvent) | < 1% (Hydrophobic) | ~10% (Coordinated water) |
| Char Yield (800°C) | ~15-20% | < 5% (Total combustion) | > 40% (Metal Oxide residue) |
| Stability Mechanism | H-Bond Network (Moderate) | Thione-Thiol Tautomerism | Chelation/Back-bonding (High) |
Interpretation of Thermal Events
-
The Thiol Precursor (Alt A): Exhibits a high melting point (~235°C) immediately followed by rapid degradation. It is stable but lacks the functional versatility of the oxime.
-
The Target Oxime: shows a distinct two-stage behavior.
-
Stage 1 (Endotherm): Melting occurs lower than the thiol (approx. 200°C range), offering a "processing window" for hot-melt extrusion or crystallization before degradation begins.
-
Stage 2 (Exotherm): The oxime group often undergoes dehydration to a nitrile or radical decomposition of the N-O bond shortly after melting.
-
-
The Metal Complex (Alt B): Chelation locks the oxime nitrogen, preventing the low-temperature degradation seen in the free ligand. This confirms the oxime's utility as a stable ligand.
Mechanistic Insight: Degradation Pathway
Understanding how the molecule fails is crucial for formulation. The TGA profile of the oxime typically follows this kinetic pathway:
Figure 2: Predicted thermal degradation pathway of 1,3,4-thiadiazole oximes.
Kinetic Analysis Note
For stability prediction (shelf-life), apply the Kissinger-Akahira-Sunose (KAS) method using TGA data at multiple heating rates (5, 10, 15, 20°C/min). The activation energy (
Recommendations for Researchers
-
For Synthesis: If the DSC shows a broad endotherm below 120°C, your sample is likely a hydrate . Perform a "Heat-Cool-Heat" cycle to drive off water and observe the true melting point of the anhydrous form in the second heating scan.
-
For Drug Formulation: The oxime is thermally stable enough for standard tablet compression but may degrade during high-temperature injection molding. Use the Thiol precursor if extreme thermal processing is required, or complex the oxime with Zinc or Copper to elevate stability by >100°C.
-
Safety: The decomposition of oximes can release trace Nitrogen Oxides (
). Ensure TGA exhaust is vented to a fume hood.
References
-
ResearchGate. (2024). Synthesis and Characterization of Oxime Derivatives and their Transition Metal Complexes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Retrieved from [Link]
-
PubChem. (2025).[5] 5-Amino-1,3,4-thiadiazole-2-thiol Compound Summary. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Amino-thiadiazole-2-carbaldehyde oxime
A Procedural Guide for the Safe Disposal of 5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime. As a valued professional in research and development, your safety and adherence to regulatory compliance are paramount. This guide is structured to provide immediate, actionable information grounded in established chemical safety principles.
Hazard Assessment and Characterization
A thorough understanding of potential hazards is the foundation of safe chemical handling and disposal. Based on the analysis of analogous structures—specifically thiadiazole derivatives and oximes—we must assume that 5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime presents multiple health and environmental risks.
The core structure contains a 1,3,4-thiadiazole ring, a class of nitrogen-sulfur heterocycles known for a range of biological activities and potential toxicities.[6][7] The presence of an amino group and an oxime functional group further influences its reactivity and toxicological profile.
Assumed Hazard Profile:
| Hazard Category | Potential Risk Description | Rationale & Precautionary Action |
| Health Hazards | Toxic if swallowed or in contact with skin.[1] Causes serious eye irritation and may cause respiratory irritation.[8][9][10] | Based on data for various aminothiadiazole derivatives.[8][11] Always handle with appropriate Personal Protective Equipment (PPE). Avoid inhalation of dust or contact with skin and eyes.[12][13] |
| Environmental Hazards | Assumed to be harmful to aquatic life.[1] | Heterocyclic compounds containing nitrogen and sulfur can be potent environmental pollutants.[6] Do not allow the chemical or its waste to enter drains or waterways.[1][12] |
| Physical/Chemical Hazards | Combustible solid. Thermal decomposition can lead to the release of irritating and highly toxic gases and vapors, including nitrogen oxides (NOx) and sulfur oxides (SOx).[1][8] | Keep away from heat, open flames, and strong oxidizing agents.[14] Handle in a well-ventilated area.[12] |
Operational Disposal Protocol
The primary and only recommended method for the disposal of 5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime is through your institution's designated hazardous waste management program or a licensed chemical waste disposal service.[2][14] Under no circumstances should this chemical be disposed of in standard trash or down the sanitary sewer. [15][16]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]
-
Eye Protection: Safety goggles and/or a face shield to protect against dust or splashes.[14]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[14]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1]
-
Solid Waste: Collect all solid waste, including residual powder and any contaminated consumables (e.g., weigh boats, pipette tips, contaminated gloves), in a dedicated hazardous waste container.[1] The container must be made of a compatible material, such as high-density polyethylene (HDPE).[15][17]
-
Liquid Waste: Solutions containing 5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams, such as strong acids or oxidizers.[1][14]
Step 3: Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste ".[14]
-
The full chemical name: "5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime ".[1]
-
Hazard Identification: Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Composition: For liquid waste, list all constituents and their approximate concentrations.
Step 4: Spill Management
In the event of a spill, act promptly and safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[2]
-
Control Dust: Avoid any actions that could generate dust from the solid material.[12][14]
-
Containment: For solid spills, gently sweep or vacuum the material into a suitable container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all cleanup materials, including used absorbent and contaminated PPE, into the designated hazardous solid waste container.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.[1]
Step 5: Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area. This area must have secondary containment and be located away from sinks or floor drains.[14][15]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of 5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime.
Caption: Disposal workflow for 5-Amino-[1][2][3]thiadiazole-2-carbaldehyde oxime.
References
- Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
- Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Labor
- SAFETY D
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- SAFETY D
- Proper Disposal of 4-(2,4-Dimethylphenyl)
- 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE Safety D
- SAFETY D
- SAFETY D
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety D
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE | Georganics. Georganics Ltd.
- Hazardous Waste. EHSO Manual 2025-2026.
- SAFETY D
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. DDDT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reed.edu [reed.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. fishersci.com [fishersci.com]
- 9. georganics.sk [georganics.sk]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
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- 17. chemical.net [chemical.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
